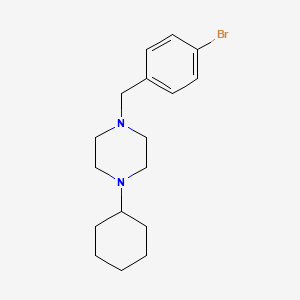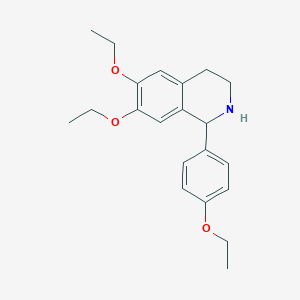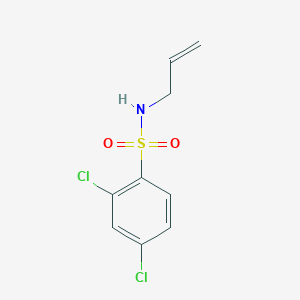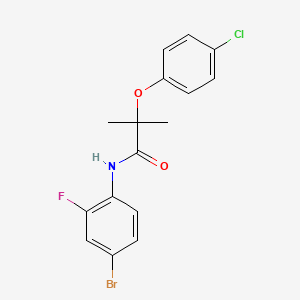
N-(2-methoxyethyl)-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-1H-indole-3-carboxamide, also known as MEIC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MEIC is a derivative of indole, a compound that is commonly found in plants and is known for its diverse biological activities. MEIC is a promising compound that has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of N-(2-methoxyethyl)-1H-indole-3-carboxamide is complex and is not fully understood. However, it is known to interact with certain receptors and enzymes in the body, which can lead to a range of biochemical and physiological effects. This compound has been shown to modulate the activity of serotonin receptors, which are involved in regulating mood, appetite, and sleep. This compound has also been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a valuable tool for researchers. This compound has been shown to modulate the activity of certain receptors and enzymes, which can lead to changes in neurotransmitter levels, inflammation, and oxidative stress. This compound has also been shown to have neuroprotective effects, which make it a promising compound for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-methoxyethyl)-1H-indole-3-carboxamide has several advantages as a tool for scientific research. It is a relatively simple compound to synthesize and is readily available. This compound is also stable under a range of conditions, which makes it easy to handle and store. However, there are also limitations to using this compound in lab experiments. This compound has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, this compound has a relatively low affinity for certain receptors, which may limit its effectiveness in some experiments.
未来方向
There are several future directions for research involving N-(2-methoxyethyl)-1H-indole-3-carboxamide. One area of interest is the development of this compound derivatives that have improved potency and selectivity for certain receptors and enzymes. Another area of interest is the use of this compound as a tool for studying the molecular mechanisms involved in neurodegenerative diseases. This compound has also been shown to have potential as a therapeutic agent, and future research may focus on its use in the treatment of various diseases. Overall, this compound is a promising compound that has the potential to contribute to a range of scientific research areas.
合成方法
N-(2-methoxyethyl)-1H-indole-3-carboxamide can be synthesized through a simple reaction between indole-3-carboxylic acid and 2-methoxyethylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the product. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
科学研究应用
N-(2-methoxyethyl)-1H-indole-3-carboxamide has been shown to have a range of applications in scientific research. One of the primary uses of this compound is as a tool for studying the mechanisms of action of various compounds. This compound has been shown to modulate the activity of certain receptors and enzymes, which makes it a valuable tool for investigating the molecular pathways involved in various biological processes.
属性
IUPAC Name |
N-(2-methoxyethyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-7-6-13-12(15)10-8-14-11-5-3-2-4-9(10)11/h2-5,8,14H,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCVJEHPGOYKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6079760.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)


![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)

![(4-chloro-2-methylphenyl){1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6079806.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6079810.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B6079814.png)
![ethyl [(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetate](/img/structure/B6079822.png)
![[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)

![1-(4-chlorophenyl)-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6079849.png)
![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)